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Compound of Interest

Compound Name: GB1908

Cat. No.: B15610762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing GB1908, a selective and

orally available inhibitor of Galectin-1 (Gal-1), for in vitro and in vivo cancer research. The

protocols outlined below are based on established methodologies and findings from preclinical

studies.

Introduction
Galectin-1 is a β-galactoside-binding lectin that is overexpressed in a variety of cancers and

contributes to tumor progression through mechanisms including immune evasion and

angiogenesis.[1][2][3][4] GB1908 is a potent and selective small molecule inhibitor of the

Galectin-1 carbohydrate recognition domain, offering a promising therapeutic strategy for

cancers with high Gal-1 expression.[1][2][5] Preclinical studies have demonstrated that

GB1908 can attenuate Galectin-1-induced T-cell apoptosis, reduce the production of

immunosuppressive cytokines, and slow tumor growth in syngeneic mouse models of breast

and melanoma cancers.[1][2][3][4]

Mechanism of Action
GB1908 selectively binds to the carbohydrate recognition domain of Galectin-1, preventing its

interaction with glycosylated receptors on the surface of immune cells and cancer cells. This

inhibition counteracts the pro-tumorigenic and immunosuppressive functions of Galectin-1. A

key mechanism is the prevention of Galectin-1-induced apoptosis of activated T-cells, thereby
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enhancing the anti-tumor immune response.[1][2][5] Furthermore, GB1908 has been shown to

reduce the secretion of immunosuppressive cytokines, such as IL-10, IL-17, IL-6, and TNFα,

potentially through the suppression of the NF-κB signaling pathway.[1]

Quantitative Data Summary
The following tables summarize the key quantitative parameters of GB1908 activity from in vitro

and in vivo studies.

Table 1: In Vitro Activity of GB1908

Parameter Species Value
Cell
Line/Assay

Reference

Ki Human 57 nM
Biophysical

Assay
[5]

Ki Mouse 72 nM
Biophysical

Assay

IC50 Human 850 nM

Galectin-1-

induced Jurkat

cell apoptosis

[5]

Table 2: In Vivo Dosage

Parameter Species Dosage Tumor Model Reference

Oral

Administration
Mouse

30 mg/kg (twice

daily)

Syngeneic lung

tumor model

(LL/2)

[5]

Cell Lines Responsive to GB1908 Treatment
Based on preclinical data, the following cell lines and cancer types have been identified as

responsive to GB1908 treatment or are relevant for studying its mechanism of action.

Table 3: Responsive Cell Lines and Cancer Models
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Cell
Line/Model

Cancer Type Species
Key
Application

Notes

Jurkat T-cell leukemia Human
Apoptosis

Assays

Used to

demonstrate

GB1908's ability

to inhibit Gal-1-

induced T-cell

death.[1][2][5]

H1299
Non-Small Cell

Lung Cancer
Human

In vitro TME

model

Co-cultured with

fibroblasts and

PBMCs to

assess cytokine

modulation.[1]

4T1
Breast

Carcinoma
Murine

In vivo efficacy

studies

Syngeneic model

showing reduced

tumor growth

with GB1908

treatment.[3]

B16-F10 Melanoma Murine
In vivo efficacy

studies

Syngeneic model

showing reduced

tumor growth

with GB1908

treatment.[3]

LL/2 (Lewis Lung

Carcinoma)
Lung Carcinoma Murine

In vivo efficacy

studies

Syngeneic model

showing reduced

primary tumor

growth.[5]

CT26wt Colon Carcinoma Murine In vivo control

Low Gal-1

expressing

model that did

not respond to

GB1908.[3]
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Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of GB1908.

Protocol 1: Galectin-1-Induced T-Cell (Jurkat) Apoptosis
Assay
This assay measures the ability of GB1908 to inhibit Galectin-1-induced apoptosis in Jurkat T-

cells.

Materials:

Jurkat E6-1 cells

Recombinant human Galectin-1

GB1908

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin,

and 100 µg/mL streptomycin

Annexin V-FITC Apoptosis Detection Kit

Propidium Iodide (PI)

Flow cytometer

Procedure:

Culture Jurkat cells in complete RPMI-1640 medium.

Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

Pre-incubate the cells with varying concentrations of GB1908 (e.g., 0.1, 1, 10 µM) for 1 hour

at 37°C.

Induce apoptosis by adding recombinant human Galectin-1 to a final concentration known to

induce apoptosis (e.g., 20 µg/mL). Include a vehicle control (no Galectin-1) and a positive
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control (Galectin-1 without GB1908).

Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

Harvest the cells and wash twice with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.

Add Annexin V-FITC and PI according to the manufacturer's instructions.

Incubate in the dark for 15 minutes at room temperature.

Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of apoptotic cells

(Annexin V positive).

Protocol 2: In Vitro Stromal NSCLC Tumor
Microenvironment (TME) Model
This co-culture model is designed to assess the effect of GB1908 on cytokine production in a

simulated tumor microenvironment.

Materials:

H1299 NSCLC cells

Human primary dermal fibroblasts

Human Peripheral Blood Mononuclear Cells (PBMCs)

GB1908

Appropriate culture media for each cell type and co-culture

T-cell receptor ligands (e.g., anti-CD3/anti-CD28 antibodies)

ELISA or multiplex cytokine assay kits (for IL-17, IL-10, IL-6, TNFα)

Procedure:
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Culture H1299 cells, fibroblasts, and PBMCs separately in their respective recommended

media.

Establish the co-culture: Seed H1299 cells and fibroblasts in a 24-well plate and allow them

to adhere and form a stromal layer.

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

Add PBMCs to the stromal co-culture.

Stimulate the co-culture with T-cell receptor ligands to mimic an active immune environment.

Treat the co-culture with a dose range of GB1908 (e.g., 1, 10, 25 µM) for 48 hours. Include a

vehicle-treated control.

After the incubation period, collect the cell culture supernatant.

Measure the concentration of immunosuppressive cytokines (IL-17, IL-10, IL-6, TNFα) in the

supernatant using ELISA or a multiplex cytokine assay.

Protocol 3: In Vivo Syngeneic Tumor Model Efficacy
Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of GB1908 in

syngeneic mouse models.

Materials:

4T1 (for BALB/c mice) or B16-F10 (for C57BL/6 mice) cells

Female BALB/c or C57BL/6 mice (6-8 weeks old)

GB1908

Vehicle for oral administration

Calipers for tumor measurement
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Sterile PBS and cell culture medium

Procedure:

Culture the tumor cells in appropriate medium.

Harvest and resuspend the cells in sterile PBS at the desired concentration.

Implant the tumor cells subcutaneously into the flank of the mice (e.g., 0.5 x 10^6 4T1 cells

or 0.2 x 10^6 B16-F10 cells).

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

Randomize the mice into treatment and control groups.

Administer GB1908 orally at a dose of 30 mg/kg twice daily. The control group should

receive the vehicle.

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using

the formula: (Length x Width²) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group

reach a predetermined endpoint.

At the end of the study, euthanize the mice and excise the tumors for weighing and further

analysis (e.g., immunohistochemistry).

Visualizations
Galectin-1 Signaling Pathway and Inhibition by GB1908
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Caption: Galectin-1 signaling pathway and its inhibition by GB1908.
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Caption: Workflow for the in vitro stromal NSCLC TME model.

Logical Relationship of GB1908's Anti-Cancer Effects
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Caption: Logical flow of GB1908's anti-cancer mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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